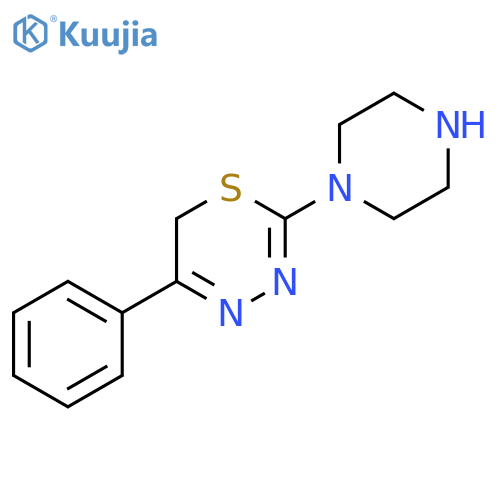

Cas no 1203133-53-2 (5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine)

1203133-53-2 structure

商品名:5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine

CAS番号:1203133-53-2

MF:C13H16N4S

メガワット:260.357940673828

MDL:MFCD16631956

CID:5167286

PubChem ID:45496775

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine 化学的及び物理的性質

名前と識別子

-

- 5-PHENYL-2-(PIPERAZIN-1-YL)-6H-1,3,4-THIADIAZINE

- 6H-1,3,4-Thiadiazine, 5-phenyl-2-(1-piperazinyl)-

- 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine

-

- MDL: MFCD16631956

- インチ: 1S/C13H16N4S/c1-2-4-11(5-3-1)12-10-18-13(16-15-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2

- InChIKey: SIJRFUNQWYFTHO-UHFFFAOYSA-N

- ほほえんだ: S1CC(C2C=CC=CC=2)=NN=C1N1CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 341

- トポロジー分子極性表面積: 65.3

- 疎水性パラメータ計算基準値(XlogP): 1.6

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-241833-0.25g |

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 95% | 0.25g |

$670.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039844-1g |

5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 95% | 1g |

¥2828.0 | 2023-04-05 | |

| Enamine | EN300-241833-5.0g |

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 95% | 5.0g |

$2110.0 | 2024-06-19 | |

| Enamine | EN300-241833-0.1g |

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 95% | 0.1g |

$640.0 | 2024-06-19 | |

| Enamine | EN300-241833-5g |

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 5g |

$2110.0 | 2023-09-15 | ||

| Enamine | EN300-241833-0.05g |

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 95% | 0.05g |

$612.0 | 2024-06-19 | |

| Enamine | EN300-241833-2.5g |

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 95% | 2.5g |

$1428.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039844-5g |

5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 95% | 5g |

¥8218.0 | 2023-04-05 | |

| Enamine | EN300-241833-0.5g |

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 95% | 0.5g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-241833-1.0g |

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203133-53-2 | 95% | 1.0g |

$728.0 | 2024-06-19 |

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

1203133-53-2 (5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量